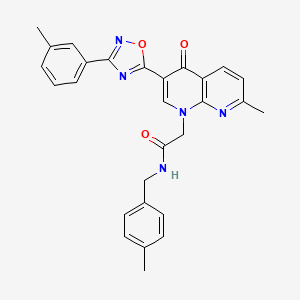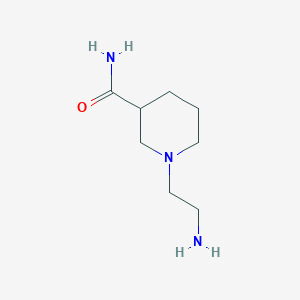
1-(2-Aminoethyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)piperidine-3-carboxamide (AEP) is a cyclic amine compound with a unique chemical structure which has been the subject of increasing scientific research in recent years. AEP is an interesting molecule due to its diverse range of applications, from its use as a synthetic intermediate in pharmaceuticals to its potential use in biochemical research. The purpose of
科学的研究の応用
Chemical Synthesis
1-(2-Aminoethyl)piperidine-3-carboxamide and its derivatives are frequently used in chemical synthesis. For instance, they serve as N-nucleophiles in palladium-catalyzed aminocarbonylation, a process that results in the formation of carboxamides and ketocarboxamides under specific conditions (Takács et al., 2014). Another example includes the synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, where piperidine acts as a base in the reaction process (Pouramiri et al., 2017).
Pharmacological Research
In pharmacological research, compounds containing this compound have been investigated for various applications. For example, piperidine-4-yl-aminopyrimidines have been explored as HIV-1 reverse transcriptase inhibitors, particularly focusing on N-phenyl piperidine analogs which showed significant potency against a range of NNRTI-resistant mutant viruses (Tang et al., 2010). Similarly, piperidine carboxamide derivatives have been developed as inhibitors for the transient receptor potential vanilloid-1 (TRPV1), an emerging target for pain treatment (Cheung et al., 2008).
Bioorganic Chemistry
In bioorganic chemistry, the modification of piperidine carboxamides has been studied to understand its impact on pharmacologically relevant properties. This includes the selective introduction of fluorine atoms into these compounds to study their effects on basicity, lipophilicity, and metabolic stability (Vorberg et al., 2016).
Antiviral and Anticancer Research
This compound derivatives have been used in the development of antiviral and anticancer agents. For example, the discovery of piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent anti-HIV-1 activity (Imamura et al., 2006) and the synthesis of novel compounds for anti-angiogenic and DNA cleavage studies targeting cancer therapy (Kambappa et al., 2017).
作用機序
Target of Action
Similar compounds have been found to modulate the trace amine-associated receptor 1 (taar1) .
Mode of Action
Compounds with similar structures have been found to act as agonists for taar1 . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response.
Biochemical Pathways
Taar1 agonists have been found to counteract aberrant behavioral manifestations in various animal models relevant to schizophrenia, including hyperdopaminergic dopamine transporter knockout (dat-ko) rodents .
Result of Action
Taar1 agonists have been found to display a statistically significant and dose-dependent reduction in hyperlocomotion in dat-ko rats . This suggests that such compounds could potentially be used for the treatment of disorders associated with increased dopaminergic function, such as schizophrenia .
特性
IUPAC Name |
1-(2-aminoethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c9-3-5-11-4-1-2-7(6-11)8(10)12/h7H,1-6,9H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHIPQYZJBJCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

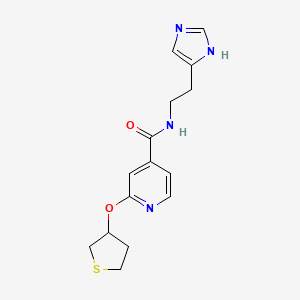

![4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2918162.png)
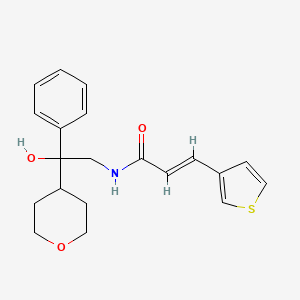
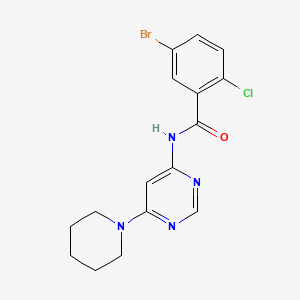
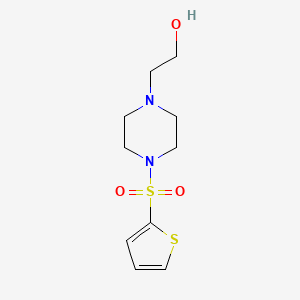
![3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride](/img/structure/B2918170.png)
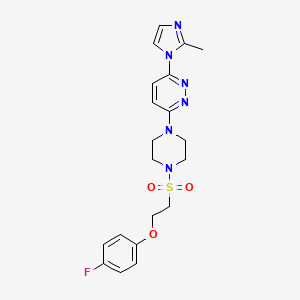
![3-({[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2918172.png)
![7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918173.png)
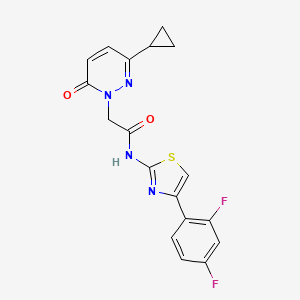
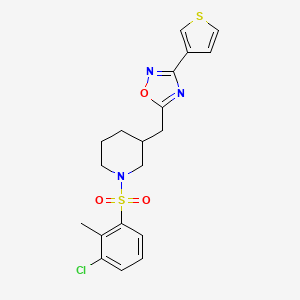
![8-(2,5-Dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2918182.png)
